Cas no 6847-59-2 ((3beta,5beta,11alpha)-3-[(6-deoxy-beta-D-allopyranosyl)oxy]-5,11,14,19-tetrahydroxycard-20(22)-enolide)

(3beta,5beta,11alpha)-3-[(6-deoxy-beta-D-allopyranosyl)oxy]-5,11,14,19-tetrahydroxycard-20(22)-enolide structure
6847-59-2 structure
Produktname:(3beta,5beta,11alpha)-3-[(6-deoxy-beta-D-allopyranosyl)oxy]-5,11,14,19-tetrahydroxycard-20(22)-enolide
CAS-Nr.:6847-59-2
MF:C29H44O11
MW:568.653070449829
CID:1728192
PubChem ID:441869

(3beta,5beta,11alpha)-3-[(6-deoxy-beta-D-allopyranosyl)oxy]-5,11,14,19-tetrahydroxycard-20(22)-enolide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (3beta,5beta,11alpha)-3-[(6-deoxy-beta-D-allopyranosyl)oxy]-5,11,14,19-tetrahydroxycard-20(22)-enolide
    • 3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a
    • Sarmentoloside
    • Sarmentologenin 3-O-(6-deoxy-alpha-L-taloside)
    • DTXSID20331646
    • C08878
    • AC1L9BTB
    • CHEBI:9032
    • Q27108223
    • 6847-59-2
    • 3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
    • 3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
    • DTXCID20282740
    • 3-((3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10-(hydroxymethyl)-13-methyl-3-((2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-17-yl)-2H-furan-5-one
    • 3-((3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10-(hydroxymethyl)-13-methyl-3-((2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-17-yl)-2H-furan-5-one
    • Inchi: InChI=1S/C29H44O11/c1-14-22(33)23(34)24(35)25(39-14)40-16-3-6-27(13-30)21-18(4-7-28(27,36)10-16)29(37)8-5-17(15-9-20(32)38-12-15)26(29,2)11-19(21)31/h9,14,16-19,21-25,30-31,33-37H,3-8,10-13H2,1-2H3/t14-,16-,17+,18+,19+,21+,22+,23+,24+,25-,26+,27-,28-,29-/m0/s1
    • InChI-Schlüssel: BUGNRCRUPAIYMD-VBVNMADNSA-N
    • Lächelt: CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O

Berechnete Eigenschaften

  • Genaue Masse: 568.28836222g/mol
  • Monoisotopenmasse: 568.28836222g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 7
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 40
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 1050
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 14
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topologische Polaroberfläche: 186Ų
Empfohlene Lieferanten
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Runyan Pharmaceutical Technology Co., Ltd